molecular formula C10H7ClN4O3S B6355273 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea CAS No. 98994-07-1

1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea

Cat. No. B6355273
CAS RN: 98994-07-1
M. Wt: 298.71 g/mol
InChI Key: XKVRQHTZNIMPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, also known as CPTU, is a synthetic compound used in scientific research as an inhibitor of enzymes and proteins. CPTU has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. CPTU has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied and discussed in detail.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea involves the reaction of 4-chloroaniline with 2-bromo-5-nitrothiazole to form 1-(4-chlorophenyl)-3-(5-nitrothiazol-2-yl)urea, which is then treated with ammonium carbonate to yield the final product.

Starting Materials
4-chloroaniline, 2-bromo-5-nitrothiazole, ammonium carbonate

Reaction
Step 1: 4-chloroaniline is reacted with 2-bromo-5-nitrothiazole in the presence of a base such as potassium carbonate in DMF to form 1-(4-chlorophenyl)-3-(5-nitrothiazol-2-yl)urea., Step 2: The resulting intermediate is then treated with ammonium carbonate in ethanol at reflux temperature to yield the final product, 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea.

Mechanism Of Action

1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be a reversible inhibitor of enzymes and proteins. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea binds to the active site of the enzyme or protein and blocks its activity. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea binds to the enzyme or protein in a non-covalent fashion, and the binding can be reversed by increasing the concentration of the enzyme or protein, or by the addition of a competing inhibitor.

Biochemical And Physiological Effects

1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to inhibit the activity of enzymes and proteins involved in the regulation of cell growth and differentiation, as well as in the regulation of gene expression. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has also been found to inhibit the activity of enzymes and proteins involved in the metabolism of drugs, as well as in the metabolism of environmental toxins.

Advantages And Limitations For Lab Experiments

1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. The advantages of using 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea in laboratory experiments include its low cost, its ability to be used in a variety of experimental conditions, and its ability to be easily and accurately measured. The limitations of using 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea in laboratory experiments include its potential to cause adverse side effects, its potential to interfere with the activity of other enzymes and proteins, and its potential to cause false positive results in some experiments.

Future Directions

The potential future directions of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea research include the development of more efficient synthesis methods, the development of more effective inhibitors of enzymes and proteins, the development of more effective methods for measuring the activity of enzymes and proteins, and the development of more effective methods for studying the effects of drugs and environmental toxins on the activity of enzymes and proteins. Additionally, further research into the biochemical and physiological effects of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, as well as into the potential adverse side effects of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, is needed.

Scientific Research Applications

1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been used in scientific research to study the mechanisms of action of enzymes and proteins involved in the regulation of cell growth and differentiation, as well as in the study of the effects of drugs on the activity of enzymes and proteins. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has also been used to study the regulation of gene expression, as well as to study the effects of environmental toxins on the activity of enzymes and proteins.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3S/c11-6-1-3-7(4-2-6)13-9(16)14-10-12-5-8(19-10)15(17)18/h1-5H,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVRQHTZNIMPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea

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